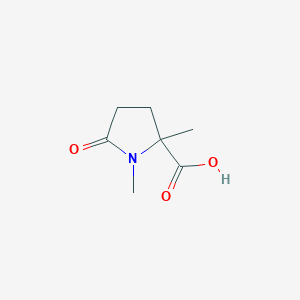

1,2-Dimethyl-5-oxoproline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Substituted 4-Amino-5-oxoprolines has been achieved by nucleophilic substitution of bromine in dimethyl (2 S ,4 RS )-4-bromo- N -phthaloylglutamate followed by isolation of the predominant (2 S ,4 S )-diastereomer and removal of protecting groups .Molecular Structure Analysis

Structural bioinformatics analysis of four putative PxpA structures revealed that PxpA adopts a non-canonical TIM barrel fold with well-characterized TIM barrel enzyme features .Chemical Reactions Analysis

The 5-oxoprolinase is one of the six key enzymes in the γ-glutamyl cycle that is involved in the biosynthetic pathway of glutathione (GSH, an antioxidative tripeptide counteracting the oxidative stress) .Physical And Chemical Properties Analysis

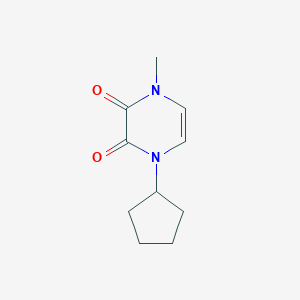

The molecular formula of 1,2-Dimethyl-5-oxoproline is C7H11NO3 . It has a molecular weight of 157.167 Da .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1,2-Dimethyl-5-oxoproline, focusing on six unique fields:

Cardiovascular Research

1,2-Dimethyl-5-oxoproline has been studied for its role in cardiovascular health, particularly in relation to heart failure (HF). Research indicates that the accumulation of 5-oxoproline in myocardial tissue can exacerbate oxidative stress and cardiac dysfunction. Modulating the levels of 5-oxoproline through genetic or pharmacological means has shown potential in improving cardiac function and reducing oxidative damage in heart failure patients .

Plant Biotechnology

In plant biotechnology, 1,2-Dimethyl-5-oxoproline is significant due to its involvement in the glutathione recycling pathway. CRISPR/Cas9-mediated mutations in the 5-oxoprolinase gene (OXP1) have been used to confer resistance to sulfonamide herbicides in plants like Arabidopsis. This approach not only provides herbicide resistance but also enhances tolerance to heavy metals, making it a valuable tool for developing resilient crop varieties .

Metabolic Engineering

1,2-Dimethyl-5-oxoproline plays a crucial role in metabolic pathways, particularly in the γ-glutamyl cycle. Its involvement in the decyclization of phosphorylated 5-oxoproline to γ-glutamyl phosphate is essential for maintaining cellular redox balance and amino acid metabolism. Understanding its structure-function relationships can aid in designing metabolic interventions for various diseases .

Mécanisme D'action

Target of Action

The primary target of 1,2-Dimethyl-5-oxoproline is the enzyme 5-oxoprolinase . This enzyme is a part of the γ-glutamyl cycle and plays a crucial role in the metabolism of glutathione . In particular, 5-oxoprolinase catalyzes the conversion of 5-oxoproline to glutamate .

Mode of Action

1,2-Dimethyl-5-oxoproline interacts with its target, 5-oxoprolinase, by serving as a substrate for the enzyme . The enzyme catalyzes the decyclization of 5-oxoproline (including its derivatives like 1,2-Dimethyl-5-oxoproline) to form glutamate . This reaction is ATP-dependent, meaning it requires energy derived from the hydrolysis of ATP .

Biochemical Pathways

The action of 1,2-Dimethyl-5-oxoproline affects the γ-glutamyl cycle, a series of reactions involved in the metabolism of glutathione . Glutathione is an important antioxidant in cells that prevents damage to cellular components caused by reactive oxygen species. By serving as a substrate for 5-oxoprolinase, 1,2-Dimethyl-5-oxoproline contributes to the production of glutamate, a key component of glutathione .

Pharmacokinetics

It’s worth noting that the bioavailability of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of 1,2-Dimethyl-5-oxoproline’s action are primarily related to its role in the γ-glutamyl cycle. By serving as a substrate for 5-oxoprolinase, it contributes to the production of glutamate . This can potentially influence the levels of glutathione, an important antioxidant, in the cells .

Action Environment

The action, efficacy, and stability of 1,2-Dimethyl-5-oxoproline can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the compound’s interaction with its target, 5-oxoprolinase . Additionally, factors such as temperature and the presence of other molecules can also impact the compound’s stability and action .

Propriétés

IUPAC Name |

1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(6(10)11)4-3-5(9)8(7)2/h3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGWRHWPWBJGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-5-oxoproline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)

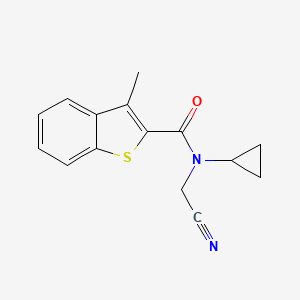

![Methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2681773.png)

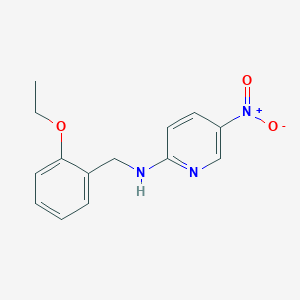

![N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2681774.png)

![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)

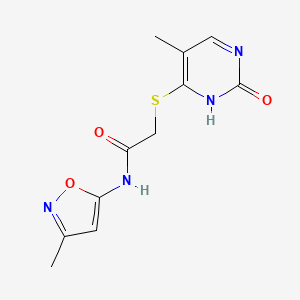

![2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2681792.png)